molecular formula C₁₅H₂₄ B1145183 alpha-CIS-BERGAMOTENE CAS No. 18252-46-5

alpha-CIS-BERGAMOTENE

Cat. No.: B1145183
CAS No.: 18252-46-5
M. Wt: 204.35
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-CIS-BERGAMOTENE is a naturally occurring sesquiterpene found in various essential oils, including those of citrus fruits like bergamot. This compound is known for its distinctive aroma and is often used in perfumery and flavoring. Its chemical structure consists of three isoprene units, forming a complex ring system that contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-CIS-BERGAMOTENE typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as terpene synthases. In a laboratory setting, the synthesis may involve the use of organic solvents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as the peel of bergamot oranges. The extraction process may involve steam distillation or cold pressing, followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

alpha-CIS-BERGAMOTENE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding epoxide or alcohol derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

alpha-CIS-BERGAMOTENE has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms.

    Biology: Research has shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological studies.

    Medicine: Its potential therapeutic effects are being explored, particularly in the development of new antimicrobial and anti-inflammatory agents.

    Industry: In addition to its use in perfumery and flavoring, this compound is also investigated for its potential use in natural pesticides and insect repellents.

Mechanism of Action

The mechanism of action of alpha-CIS-BERGAMOTENE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

alpha-CIS-BERGAMOTENE can be compared with other sesquiterpenes such as:

    (-)-Beta-caryophyllene: Known for its anti-inflammatory and analgesic properties.

    (-)-Alpha-humulene: Exhibits anti-inflammatory and anticancer activities.

    (-)-Germacrene D: Used in perfumery and has potential antimicrobial properties.

What sets this compound apart is its unique aroma and its specific applications in both the fragrance industry and scientific research.

Properties

IUPAC Name

(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBFCQPIMVLNIU-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C2(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1[C@@]2(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037120, DTXSID301336980
Record name alpha-cis-Bergamotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-αlpha-cis-Bergamotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18252-46-5, 23971-87-1
Record name alpha-cis-Bergamotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-cis-Bergamotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-αlpha-cis-Bergamotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-CIS-BERGAMOTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTF86SPQ4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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